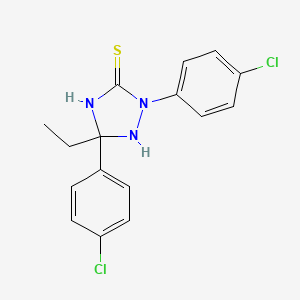
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. This compound is characterized by the presence of a triazolidine ring substituted with two 4-chlorophenyl groups and an ethyl group. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione typically involves the reaction of 4-chlorobenzaldehyde with ethyl hydrazinecarbothioamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours, leading to the formation of the desired triazolidine derivative. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, reduced triazolidine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable compound in biological research.
Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can lead to the inhibition of enzyme activity or the disruption of protein function, resulting in its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione can be compared with other similar compounds, such as:
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: This compound also contains 4-chlorophenyl groups but has an oxadiazole ring instead of a triazolidine ring. It exhibits different chemical and biological properties due to the presence of the oxadiazole ring.
2,5-Bis(4-chlorophenyl)-1,3,4-thiadiazole: Similar to the oxadiazole derivative, this compound has a thiadiazole ring and exhibits unique properties compared to the triazolidine derivative.
2,5-Bis(4-chlorophenyl)-1,3,4-triazole: This compound has a triazole ring and shows different reactivity and biological activities compared to the triazolidine derivative.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C16H15Cl2N3S |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2,5-bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C16H15Cl2N3S/c1-2-16(11-3-5-12(17)6-4-11)19-15(22)21(20-16)14-9-7-13(18)8-10-14/h3-10,20H,2H2,1H3,(H,19,22) |
InChI Key |
YPHABXJTGXFUIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


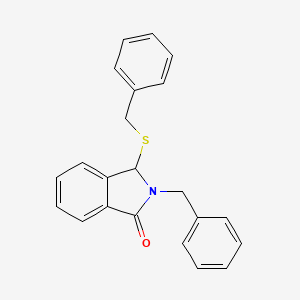
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide](/img/structure/B12444710.png)

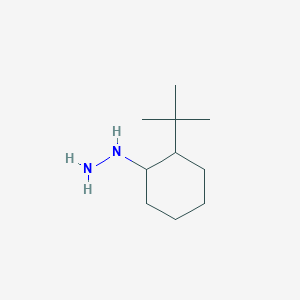
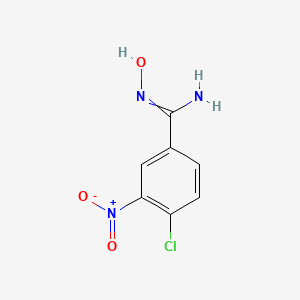
![3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12444742.png)
![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444749.png)
![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12444762.png)
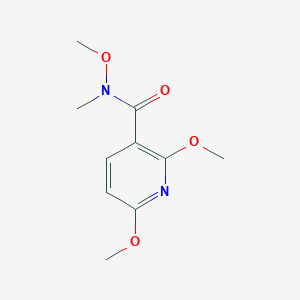
![4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate](/img/structure/B12444772.png)
![(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444780.png)
